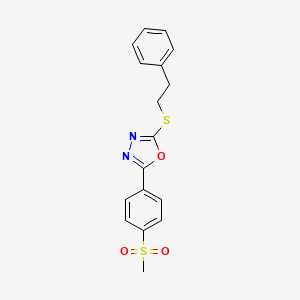
1-(2-Chlorbenzyl)-2-oxo-N-(4-(Trifluormethyl)phenyl)-1,2-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O2 and its molecular weight is 406.79. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Antikrebsmittel: Die Struktur der Verbindung deutet auf ein Potenzial als Antikrebsmittel hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere ihre antiproliferativen Eigenschaften. Weitere Studien sind erforderlich, um ihren Wirkmechanismus und mögliche klinische Anwendungen zu untersuchen .
Organische Synthese
Reaktionen an der Benzylposition: Die Benzylposition (das Kohlenstoffatom neben dem Benzolring) ist ein chemisch interessanter Ort. Zu den Reaktionen an dieser Position gehören:
- Freiradikalische Bromierung: Das benzylische Wasserstoffatom kann durch ein Bromatom ersetzt werden, indem man N-Bromsuccinimid (NBS) verwendet. Dieser Prozess bildet ein resonanzstabilisiertes Benzylradikal, das dann mit NBS reagiert, um das bromierte Produkt zu ergeben .
- Nucleophile Substitution (SN1 oder SN2): Je nach spezifischer Verbindung können benzylische Halogenide entweder SN1- oder SN2-Reaktionen eingehen. Primäre benzylische Halogenide folgen in der Regel einem SN2-Weg, während sekundäre und tertiäre benzylische Halogenide aufgrund der Resonanzstabilisierung des Carbokations SN1 bevorzugen .
Wirkmechanismus
Target of Action
It’s known that such compounds often interact with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
The mode of action of this compound involves its interaction with its targets. It’s likely that the compound binds to its target, altering its function. This can result in changes in cellular processes, leading to the desired therapeutic effect . The exact nature of these interactions and changes would depend on the specific target and the structure of the compound.
Biochemical Pathways
The compound likely affects certain biochemical pathways. The exact pathways would depend on the compound’s target. Once the compound binds to its target, it can alter the function of the target, leading to changes in the biochemical pathways in which the target is involved . These changes can have downstream effects, potentially leading to the desired therapeutic effect.
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action would be changes at the molecular and cellular level. These changes can lead to the desired therapeutic effect. The exact nature of these changes would depend on the compound’s target and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other compounds, temperature, and more . Understanding these factors can be crucial for optimizing the use and effectiveness of the compound.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-15-9-7-14(8-10-15)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYAXLNBSWHGNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2356996.png)
![5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2357001.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357002.png)
![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2357005.png)





![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)

